Niobium silicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Niobium Silicide (NbSi2) is a high-temperature material that is being developed for structural applications with service temperatures of up to 1350°C . It is used as an organic chemical synthesis intermediate and as a lining for high-temperature refractory furnaces . The Nb-Si alloys consist of a ductile Nb ss phase as the matrix in which the brittle and oxidation-resistant silicide phases (Nb3Si/Nb5Si3) arrange as dispersion or vice-versa .

Synthesis Analysis

The synthesis of Niobium Silicide involves various methods. One such method is the in-situ synthesis during the deposition of powder mixtures by plasma transferred arc . Another method is the two-stage mechanochemical synthesis of NbSi2 niobium silicide in a layer-by-layer combustion .

Molecular Structure Analysis

The crystal structures of the hexagonal γ and tetragonal α modifications of Nb5Si3 silicide have been characterized . The structure of the interfaces between the bcc lattice of the niobium matrix and the hcp lattice of γNb5Si3 silicide was studied .

Chemical Reactions Analysis

The high-temperature reactions of the alloy and ceramics at 1795‒2510 K involve reduction of yttrium, zirconium, hafnium, and gadolinium oxides . The two-stage mechanochemical synthesis of NbSi2 niobium silicide in a layer-by-layer combustion has also been studied .

Physical And Chemical Properties Analysis

Niobium Silicide has been studied for its stability, metallicity, and magnetism in nanofilms . The geometry, energetic, and spectroscopic properties of molecular structures of silica-supported niobium oxide catalysts have also been studied .

Scientific Research Applications

High-Temperature Applications

Niobium Silicide is attractive for high-temperature applications due to its higher temperature capability . It can withstand harsh operating conditions, making it a suitable material for equipment operating at high temperatures .

Replacement for Ni-based Superalloys

Niobium Silicide can replace existing high-temperature materials, such as Ni-based superalloys, which have already reached their maximum performance limits .

Manufacturing Large Components

The Plasma Transferred Arc technique allows the use of powders and powder mixtures as feedstock, providing higher power efficiency compared to laser-based processes. This makes it possible to manufacture larger components more competitively .

Superconducting Digital Electronics

Niobium Silicide is used in the junction technology for superconducting digital electronics, which allows for very low power consumption and fast switching speeds .

Improving Superconducting Qubit Technology

Imperfections at the Nb-Si heterointerface have been implicated as a source of two-level systems that limit quantum coherence times. Detailed characterization and understanding of Niobium Silicide interfacial layers are critical to improving superconducting qubit technology .

High-Temperature Oxidation Resistance

Niobium Silicide has excellent mechanical properties and can replace existing high-temperature materials like Ni-based superalloys. However, its high-temperature oxidation resistance is relatively poor. By increasing the silicon content or adding elements like titanium, aluminum, chromium, or by coating high-temperature oxidation-resistant coatings, the high-temperature oxidation resistance of Niobium Silicide can be effectively improved .

Mechanism of Action

Target of Action

Niobium silicide (NbSi) primarily targets high-temperature applications in various industries . The compound is particularly attractive for these applications due to its high temperature capability . It is a competitive alternative to nickel superalloys, which are already used at operating temperatures close to their melting point .

Mode of Action

The mode of action of niobium silicide involves its interaction with oxygen during processing . The high solubility limit of oxygen in niobium is a key factor in this interaction . The processing parameters and the heat released from the exothermal in situ synthesis of silicides cause a greater interaction with the niobium substrate .

Biochemical Pathways

The Nb enrichment of deposits is associated with the processing parameters and the heat released from the exothermal in situ synthesis of silicides .

Pharmacokinetics

The compound’s properties such as high melting temperature and low toughness challenge conventional manufacturing processes .

Result of Action

The result of niobium silicide’s action is the successful processing of the Nb silicide multilayer from a powder mixture . The microstructure of the multilayers is affected by the availability of oxygen, and the multilayer processed in argon had superior oxidation behavior .

Action Environment

The action environment significantly influences the action of niobium silicide. Changes in the deposition environment require adjustments in the processing parameters . For instance, the processing of niobium silicide in an argon environment results in silicide multilayers with a more uniform microstructure composed of NbSi2 and Nb5Si3 .

Safety and Hazards

Future Directions

The Nb-Si alloys are considered as an alternative to nickel heat-resistant alloys in the production of single-crystal blades of gas turbine engines . The development of materials for demanding industrial applications is essential . The future directions of research and development are discussed in the relevant papers .

properties

InChI |

InChI=1S/5Nb.3Si |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRXBWBYGDQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

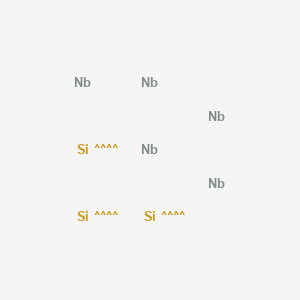

[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb5Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium silicide | |

CAS RN |

39336-13-5 |

Source

|

| Record name | Niobium silicide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.